REACTION_CXSMILES
|
COCN[C:5]([C:7]1[C:8]([NH2:16])=[N:9][C:10]([S:13][CH2:14][CH3:15])=[N:11][CH:12]=1)=[O:6].Br[C:18]1[CH:23]=[C:22]([F:24])[C:21]([F:25])=[CH:20][C:19]=1[O:26][CH3:27]>>[NH2:16][C:8]1[C:7]([C:5]([C:20]2[C:19]([O:26][CH3:27])=[CH:18][CH:23]=[C:22]([F:24])[C:21]=2[F:25])=[O:6])=[CH:12][N:11]=[C:10]([S:13][CH2:14][CH3:15])[N:9]=1
|
Name
|
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCNC(=O)C=1C(=NC(=NC1)SCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C(=O)C1=C(C(=CC=C1OC)F)F)SCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |